Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16280698
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | methyl 6-methyl-2-oxo-4-(4-pentoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22) |
| Standard InChI Key | KQEMVQSFBKXSOE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Identification
The compound is characterized by the following identifiers:
The structure comprises a bicyclic tetrahydropyrimidine system with two carbonyl groups (at positions 2 and 5), a methyl group at position 6, and a 4-(pentyloxy)phenyl substituent. The ester group at position 5 enhances solubility and reactivity for further derivatization.
Synthesis and Reaction Pathways
Optimization and Variants
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Catalyst Selection: Sulfamic acid enhances yield (up to 78% for analogous compounds) and reduces reaction time .
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Substituent Effects: The pentyloxyphenyl group introduces steric bulk and electron-donating effects, influencing both reactivity and physicochemical properties.
Computational Studies and Molecular Characteristics
DFT-Optimized Geometry
A density functional theory (DFT) study on a structurally related compound (ethyl 6-methyl-2-oxo-4-phenyl derivative) revealed:
| Parameter | Value | Source |
|---|---|---|
| Bond Lengths | C=O: ~1.22 Å, C–N: ~1.34 Å | |
| HOMO-LUMO Gap | ~5.0 eV (indicative of moderate stability) | |
| Mulliken Charges | Negative charges on oxygen atoms, positive on NH groups |
For the target compound, the pentyloxyphenyl group is expected to alter electron density distribution, potentially affecting interactions with biological targets.
Electronic Properties
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HOMO: Localized on the aromatic ring and ester carbonyl.
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LUMO: Focused on the tetrahydropyrimidine core, suggesting reactivity at this site .
| Substituent | Effect on Activity |
|---|---|
| Pentyloxyphenyl | Improves solubility and bioavailability |
| Methyl Ester | Enhances metabolic stability |
| Hazard | Precaution |
|---|---|
| Skin Irritation | Avoid prolonged exposure; wear gloves |
| Eye Irritation | Use goggles during handling |
| Ingestion | Toxic if consumed; seek medical attention |
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